Protostemotinine

Description

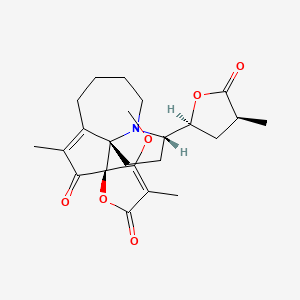

Structure

3D Structure

Properties

IUPAC Name |

(1S,4S,13S)-4'-methoxy-3',11-dimethyl-4-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-12-11-17(29-20(12)26)16-8-9-22-15(7-5-6-10-24(16)22)13(2)18(25)23(22)19(28-4)14(3)21(27)30-23/h12,16-17H,5-11H2,1-4H3/t12-,16-,17-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYPPFSYUDCEQR-NMXNWEJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)C2CCC34N2CCCCC3=C(C(=O)C45C(=C(C(=O)O5)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@]34N2CCCCC3=C(C(=O)[C@@]45C(=C(C(=O)O5)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stemona alkaloids, a structurally diverse and complex family of natural products, have long intrigued chemists and pharmacologists due to their potent biological activities. Among these, protostemotinine and its congeners, characterized by a unique pyrrolo[1,2-a]azepine core, represent a significant synthetic and biosynthetic puzzle. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound and related Stemona alkaloids. While the complete pathway is yet to be fully elucidated and largely remains hypothetical, this document synthesizes the proposed biosynthetic routes based on established precursor molecules and known biochemical transformations. This guide also addresses the critical lack of quantitative experimental data and provides generalized protocols for the types of experiments required to validate these hypotheses, aiming to equip researchers with the foundational knowledge to propel future investigations in this area.

Introduction

Stemona alkaloids are a unique class of nitrogen-containing secondary metabolites isolated from the roots and rhizomes of various Stemona species. These compounds have traditionally been used in Chinese and Southeast Asian medicine for their antitussive, insecticidal, and anthelmintic properties. The intricate molecular architectures of these alkaloids, often featuring multiple stereocenters and complex ring systems, have made them challenging targets for total synthesis and have fueled speculation about their biosynthetic origins.

This guide focuses on the this compound group of Stemona alkaloids, which are characterized by a specific substitution pattern on the core pyrrolo[1,2-a]azepine skeleton. Understanding the biosynthesis of these complex molecules is crucial for several reasons: it can provide insights into novel enzymatic reactions, pave the way for biotechnological production of these valuable compounds, and inform the design of novel therapeutic agents.

Proposed Biosynthetic Pathway of Stemona Alkaloids

The biosynthesis of Stemona alkaloids is believed to originate from fundamental building blocks in primary metabolism. The proposed pathways are largely based on structural analysis of the isolated alkaloids and biogenetic analogies to other well-characterized alkaloid biosyntheses. To date, definitive experimental evidence from precursor feeding or enzymatic studies is scarce in the scientific literature.

Key Precursors

The core structure of Stemona alkaloids is hypothesized to be derived from the following precursors:

-

L-Ornithine and L-Glutamic Acid: These amino acids are proposed to form the pyrrolidine ring, a key structural motif in the pyrrolo[1,2-a]azepine core.[1][2]

-

Terpenoid Units: Hemiterpenoid (C5) or monoterpenoid (C10) units, derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, are believed to contribute to the formation of the azepine ring and the side chains.[1][2]

Formation of the Pyrrolo[1,2-a]azepine Core

The central pyrrolo[1,2-a]azepine nucleus is thought to be assembled through a series of reactions involving the condensation of the amino acid-derived pyrrolidine precursor with the terpenoid-derived component. The exact sequence of events and the enzymes involved remain to be identified.

Proposed Biosynthetic Pathway of the this compound Group

The this compound group of alkaloids is a specific class of Stemona alkaloids.[3] The proposed biosynthetic pathway leading to the basic this compound skeleton is outlined below. It is important to reiterate that this pathway is hypothetical and awaits experimental validation.

Caption: Proposed biosynthetic pathway of the this compound skeleton.

Quantitative Data (Hypothetical)

A significant gap in the current understanding of Stemona alkaloid biosynthesis is the lack of quantitative data from experimental studies. Precursor feeding experiments with isotopically labeled compounds are essential to confirm the proposed pathways and to quantify the efficiency of precursor incorporation. The following tables are presented as a template for the types of data that need to be generated through such experiments.

Table 1: Hypothetical Precursor Incorporation Rates into this compound.

| Labeled Precursor | Isotope Label | Plant Species | Tissue | Incubation Time (days) | % Incorporation (Hypothetical) |

| L-Ornithine | ¹⁴C | Stemona tuberosa | Root culture | 7 | 5.2 |

| L-Ornithine | ¹³C, ¹⁵N | Stemona japonica | Hairy roots | 10 | 8.1 |

| L-Glutamic Acid | ¹⁴C | Stemona tuberosa | Root culture | 7 | 3.5 |

| Mevalonic Acid | ³H | Stemona collinsiae | Seedlings | 14 | 2.8 |

| 1-Deoxy-D-xylulose | ²H | Stemona japonica | Hairy roots | 10 | 4.5 |

Table 2: Hypothetical Enzyme Kinetic Data for Key Biosynthetic Steps.

| Enzyme (Hypothetical) | Substrate | Km (µM) (Hypothetical) | kcat (s⁻¹) (Hypothetical) |

| Ornithine Decarboxylase | L-Ornithine | 150 | 10.5 |

| Pyrrolidine Synthase | Pyrrolidine Precursor | 75 | 5.2 |

| Geranyl Pyrophosphate Synthase | Isopentenyl Pyrophosphate | 50 | 25.1 |

| Pyrroloazepine Cyclase | Iminium Ion Intermediate | 120 | 2.8 |

Experimental Protocols

To address the lack of empirical data, well-designed experiments are paramount. The following sections provide detailed, albeit generalized, methodologies for key experiments that are crucial for elucidating the biosynthesis of this compound and related alkaloids.

Precursor Feeding Studies with Isotopic Labeling

This protocol describes a general workflow for conducting precursor feeding experiments in Stemona plant cultures to trace the biosynthetic pathway.

Caption: General workflow for precursor feeding experiments.

Detailed Methodology:

-

Establishment of Stemona Cultures: Aseptically establish hairy root cultures or cell suspension cultures of a selected Stemona species known to produce this compound.

-

Preparation of Labeled Precursors: Synthesize or procure isotopically labeled precursors (e.g., [U-¹⁴C]-L-ornithine, [1,2-¹³C₂]-acetic acid).

-

Administration of Precursors: Add a sterile-filtered solution of the labeled precursor to the culture medium at various concentrations.

-

Incubation: Incubate the cultures for a time course (e.g., 1, 3, 7, and 14 days) under controlled light and temperature conditions.

-

Harvesting and Extraction: Harvest the plant material, freeze-dry, and grind to a fine powder. Extract the alkaloids using an appropriate solvent system (e.g., methanol/chloroform).

-

Purification and Analysis: Purify the crude extract using techniques such as solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC). Analyze the purified fractions by liquid scintillation counting (for radiolabels) or mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (for stable isotopes) to determine the incorporation of the label into this compound.

Enzyme Assays

Identifying and characterizing the enzymes involved in the biosynthetic pathway is crucial. This requires the development of specific enzyme assays.

Methodology for a Hypothetical "Pyrroloazepine Synthase":

-

Protein Extraction: Homogenize fresh Stemona root tissue in an appropriate buffer to extract total soluble proteins.

-

Enzyme Purification: Subject the crude protein extract to a series of chromatographic steps (e.g., ammonium sulfate precipitation, ion-exchange, size-exclusion, and affinity chromatography) to purify the putative synthase.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the putative substrates (e.g., the pyrrolidine precursor and the terpenoid pyrophosphate), and necessary cofactors (e.g., Mg²⁺, NADPH).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products.

-

Analyze the product formation using HPLC-MS to identify the formation of the pyrrolo[1,2-a]azepine core.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme by varying the substrate concentrations.

Conclusion and Future Outlook

The biosynthesis of this compound and other Stemona alkaloids remains a fascinating and largely unexplored area of natural product chemistry. The pathways presented in this guide are based on sound biochemical principles but require rigorous experimental validation. Future research should focus on:

-

Precursor Feeding Studies: Conducting extensive feeding experiments with a wide range of isotopically labeled precursors to definitively identify the building blocks of the Stemona alkaloid skeleton.

-

Transcriptome and Genome Analysis: Sequencing the genome and transcriptome of high-yielding Stemona species to identify candidate genes encoding biosynthetic enzymes.

-

Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes to elucidate their specific roles in the biosynthetic pathway.

-

Metabolic Engineering: Utilizing the acquired knowledge of the biosynthetic pathway to engineer microbial or plant-based systems for the sustainable production of these valuable alkaloids.

By systematically applying these experimental approaches, the scientific community can unravel the intricate biosynthetic network leading to this compound and its relatives, opening new avenues for drug discovery and biotechnology.

References

The Unresolved Structure: A Technical Guide to Determining Crystal Structure and Absolute Configuration of Novel Natural Products

A comprehensive search of scientific databases and literature for the crystal structure and absolute configuration of Protostemotinine did not yield specific experimental data. This suggests that the detailed three-dimensional atomic arrangement and stereochemistry of this particular natural product have not been fully elucidated or publicly disclosed.

For researchers, scientists, and drug development professionals encountering a novel compound like this compound, the determination of its crystal structure and absolute configuration is a critical step in understanding its biological activity and potential for therapeutic development. This in-depth technical guide outlines the established methodologies and data presentation standards for achieving this, providing a roadmap for the structural elucidation of new chemical entities.

Determining the Crystal Structure: Single-Crystal X-ray Diffraction

The gold standard for unambiguously determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique relies on the ability of a well-ordered crystal to diffract X-rays in a predictable pattern, which can then be mathematically reconstructed into a model of the atomic arrangement.

Quantitative Data Presentation

The results of a single-crystal X-ray diffraction experiment are summarized in a crystallographic data table. The following table illustrates the typical parameters reported for a novel organic molecule.

| Parameter | Example Value | Description |

| Chemical Formula | C₂₃H₂₉NO₆ | The elemental composition of the molecule. |

| Formula Weight | 415.48 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | The crystal lattice system (e.g., monoclinic, triclinic). |

| Space Group | P2₁2₁2₁ | The symmetry group of the crystal. |

| a, b, c (Å) | 10.123(4), 12.456(5), 18.789(7) | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |

| Volume (ų) | 2374.9(16) | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.162 Mg/m³ | The calculated density of the crystal. |

| Absorption Coefficient | 0.083 mm⁻¹ | A measure of how much the X-rays are absorbed by the crystal. |

| F(000) | 888 | The total number of electrons in the unit cell. |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 | The dimensions of the crystal used for data collection. |

| θ range for data collection | 2.50 to 28.25° | The range of diffraction angles measured. |

| Reflections collected | 15890 | The total number of diffraction spots measured. |

| Independent reflections | 5432 [R(int) = 0.045] | The number of unique diffraction spots after accounting for symmetry. |

| Goodness-of-fit on F² | 1.05 | An indicator of the quality of the structural refinement. |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 | Residual factors indicating the agreement between the experimental data and the final structural model. |

| Absolute structure parameter | 0.1(2) | A parameter used to determine the absolute configuration (Flack parameter). |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. A variety of solvents and solvent mixtures should be screened.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures (typically 100 K).

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. A detector, such as a CCD or CMOS detector, records the positions and intensities of the diffracted X-rays.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods, which provides an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined using a least-squares method to improve the agreement between the calculated and observed structure factors.

-

Absolute Configuration Determination: For chiral molecules, the absolute configuration can often be determined from the diffraction data if a sufficiently heavy atom is present. This is typically done by analyzing the anomalous dispersion effects, leading to the calculation of the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.

Workflow for Structure Elucidation

The following diagram illustrates the general workflow for determining the crystal structure and absolute configuration of a novel natural product.

This structured approach, from isolation and crystallization to data collection and refinement, is fundamental in the field of natural product chemistry and drug discovery. While the specific structural details of this compound remain to be publicly elucidated, the methodologies described here provide a robust framework for such an investigation.

In-Depth Technical Guide: Chemical Properties and Stability of Protostemotinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protostemotinine, a complex alkaloid isolated from the roots and rhizomes of Stemona sessilifolia, presents a unique chemical scaffold that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound. Due to the limited availability of in-depth research data, this document summarizes the currently accessible information and outlines the general experimental protocols that would be necessary for a more thorough characterization. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the potential of this compound.

Chemical Properties of this compound

This compound is a natural product with the molecular formula C23H29NO6.[1][2] Its chemical structure is characterized by a complex polycyclic system. The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these properties are predicted values and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C23H29NO6 | [1][2] |

| Molecular Weight | 415.48 g/mol | [1] |

| CAS Number | 169534-85-4 | [1] |

| Predicted Boiling Point | 690.7 ± 55.0 °C | [1] |

| Predicted Density | 1.31 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 6.00 ± 0.70 | [1] |

Stability and Storage

The stability of this compound is a critical factor for its handling, analysis, and potential development as a therapeutic agent. Based on information from commercial suppliers, this compound exhibits good stability as a solid powder when stored under appropriate conditions. However, its stability in solution is significantly reduced.

Storage Recommendations:

-

Solid Form: For long-term storage, this compound powder should be kept at -20°C, under which it is reported to be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.

-

In Solvent: When dissolved in a solvent, it is recommended to store the solution at -80°C for a maximum of six months. For shorter-term storage of one month, -20°C is permissible.

To ensure the integrity of the compound, it is crucial to minimize freeze-thaw cycles and to handle it in an inert atmosphere where possible, as its susceptibility to oxidation and hydrolysis has not been extensively studied.

Experimental Protocols

Isolation and Purification

The isolation of this compound from Stemona sessilifolia would typically involve the following workflow:

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered root material of Stemona sessilifolia is subjected to exhaustive extraction with an organic solvent, typically methanol or ethanol, at room temperature or under reflux.

-

Acid-Base Extraction: The resulting crude extract is then subjected to an acid-base partitioning to selectively isolate the alkaloidal fraction. This involves dissolving the extract in an acidic aqueous solution, followed by washing with an immiscible organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted into an organic solvent like dichloromethane or ethyl acetate.

-

Chromatographic Fractionation: The crude alkaloid extract is fractionated using column chromatography over a stationary phase such as silica gel or alumina. A gradient elution system with increasing solvent polarity is employed to separate the components.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and analytical HPLC, are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The chemical structure of this compound would be elucidated using a combination of spectroscopic techniques:

Caption: Spectroscopic techniques for the structural elucidation of this compound.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule, leading to the confirmation of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon-hydrogen framework and the connectivity between different atoms in the molecule. NOESY or ROESY experiments would provide insights into the relative stereochemistry.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls, hydroxyls, and amines.

-

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can indicate the presence of chromophores.

-

X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Stability Studies

To assess the stability of this compound under various conditions, a systematic study would be required.

Caption: Logical workflow for assessing the stability of this compound.

Methodology:

-

Forced Degradation Studies: this compound samples (in both solid and solution forms) are subjected to stress conditions, including elevated temperatures, a range of pH values, exposure to light (photostability), and treatment with oxidizing agents.

-

Analytical Monitoring: At specified time points, the samples are analyzed using a stability-indicating HPLC-UV method to quantify the remaining amount of this compound and to detect the formation of degradation products. LC-MS would be used to identify the molecular weights of any new peaks.

-

Degradation Product Identification: Significant degradation products would be isolated and their structures elucidated using spectroscopic techniques to understand the degradation pathways.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound or its detailed biological activity. This represents a significant knowledge gap and a promising area for future research. The complex structure of this compound suggests potential for interaction with various biological targets. Future research in this area would likely involve:

-

High-Throughput Screening: Screening this compound against a panel of biological targets (e.g., enzymes, receptors) to identify potential activities.

-

Cell-Based Assays: Evaluating the effects of this compound on various cell lines to assess cytotoxicity, anti-proliferative, anti-inflammatory, or other biological effects.

-

Mechanism of Action Studies: Once a biological activity is identified, further studies would be necessary to elucidate the underlying mechanism of action and the specific signaling pathways involved.

Conclusion

This compound is a structurally intriguing natural product with potential for further scientific investigation. This guide has summarized the currently known chemical properties and stability information. The lack of comprehensive experimental data highlights the need for further research to fully characterize this molecule. The outlined experimental protocols provide a roadmap for future studies aimed at elucidating the chemical and biological profile of this compound, which could ultimately pave the way for its development in various applications, including drug discovery.

References

A Technical Guide to the Biological Activity Screening of Protostemonine Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the biological activity screening of Protostemonine and its associated extracts from Stemona species. Protostemonine is a principal alkaloid found in the roots of plants from the Stemonaceae family, which have a long history of use in traditional medicine across South and East Asia for treating respiratory ailments and as insecticides.[1][2] Modern phytochemical research has identified alkaloids, including Protostemonine, as major bioactive constituents responsible for a wide range of pharmacological activities.[1] This document details the experimental protocols, quantitative data, and associated cellular pathways implicated in the therapeutic potential of these extracts.

Anti-inflammatory Activity

Protostemonine (PSN) has been identified as a significant anti-inflammatory alkaloid.[3][4] Studies have demonstrated its efficacy in mitigating inflammatory responses in various models, including lipopolysaccharide (LPS)-induced acute lung injury.[3][4] The anti-inflammatory effects are largely attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Nitric Oxide (NO) Production

The inhibitory effects of various Stemona alkaloids on NO production in LPS-induced RAW 264.7 macrophage cells serve as a key indicator of anti-inflammatory potential.

| Compound/Extract | Target | Assay | Result | Reference |

| Stemona tuberosa Alkaloids | NO Production | LPS-induced RAW 264.7 cells | Compound 4 showed significant inhibition, comparable to dexamethasone. Compounds 3, 6, 18, and 28 showed moderate activity. | [5] |

| Tuberostemonine N | Pro-inflammatory Cytokines | Cigarette smoke-induced mouse model | Significantly inhibited secretion of pro-inflammatory cytokines and chemokines. | [6] |

| Protostemonine (PSN) | Pro-inflammatory Cytokines | LPS-induced acute lung injury mouse model | Reduced production of TNF-α, IL-1β, and IL-6. | [4] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol outlines the methodology used to assess the anti-inflammatory activity of Protostemonine extracts by measuring the inhibition of NO production in macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 atmosphere.[7]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of Protostemonine extracts or isolated alkaloids for a specified period (e.g., 0.5 - 2 hours).[4]

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (e.g., at 0.1-1 µg/mL) to induce an inflammatory response and NO production.[4][7] A positive control (e.g., dexamethasone) and a vehicle control are included.[7]

-

Incubation: The plates are incubated for 24 hours.[4]

-

NO Measurement (Griess Assay):

-

An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway: Modulation of MAPK and PI3K/AKT Pathways

Protostemonine exerts its anti-inflammatory effects by suppressing key signaling pathways activated by inflammatory stimuli like LPS.[3] LPS binds to Toll-like receptor 4 (TLR4), initiating downstream signaling cascades that include the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways.[3] Activation of these pathways leads to the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS).[3] Protostemonine has been shown to inhibit the phosphorylation of MAPK and AKT, thereby down-regulating iNOS expression and subsequent NO production.[3][4]

Anticancer Activity

Extracts from the Stemona genus have demonstrated cytotoxic effects against various cancer cell lines. While specific data for Protostemonine is limited in the provided results, related alkaloids and extracts show promising anticancer potential.

Quantitative Data: Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Butein (from C. coggygria) | HeLa | Cervical Cancer | 8.66 | [8] |

| Butein (from C. coggygria) | K562 | Myelogenous Leukemia | 13.91 | [8] |

| Butein (from C. coggygria) | MDA-MB-231 | Breast Adenocarcinoma | 22.36 | [8] |

| Fisetin (from C. coggygria) | HL-60 | Promyelocytic Leukemia | 42.79 | [8] |

| Fisetin (from C. coggygria) | MDA-MB-231 | Breast Adenocarcinoma | 45.05 | [8] |

| Pristimerin | LM3, LP07 | Breast, Lung Cancer | 5 | [9] |

| Compound 2 (Quercetin derivative) | HCT116 | Colorectal Cancer | 0.34 | [10] |

Note: Data on various natural products are included to provide context for typical IC50 values in cancer cell line screening.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, HCT-116) are seeded in 96-well plates at an appropriate density (e.g., 1 x 10^5 cells/mL) and incubated for 24 hours to allow for attachment.[11]

-

Compound Treatment: The cells are treated with various concentrations of the Protostemonine extract or isolated compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[12]

-

Incubation: The plates are incubated for a period of 24 to 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Insecticidal Activity

Stemona species have a long-standing traditional use as insecticides.[2] The alkaloids are considered the primary active components responsible for this activity.[2]

Quantitative Data: Lethal Concentration (LC50 Values)

The LC50 value represents the concentration of a substance that is lethal to 50% of a test population.

| Extract/Compound | Pest Species | Assay Type | LC50 (mg/L) | Reference |

| Tea Saponins (70% Ethanol Extract) | Ectropis obliqua | Contact Toxicity | 8.459 | [13][14] |

| Tea Saponins (70% Ethanol Extract) | Ectropis obliqua | Stomach Toxicity | 22.395 | [13][14] |

| Pogostemon cablin Essential Oil | Ctenocephalides felis (flea) | Filter Paper Impregnation | 62.7 µg/cm² (adults) | [15] |

Note: Data from other plant-derived insecticides are provided as examples of insecticidal bioassay results.

Experimental Protocol: Contact and Stomach Toxicity Assays

These protocols are used to evaluate the insecticidal properties of Protostemonine extracts against common pests.

A. Contact Toxicity Assay:

-

Preparation of Test Solutions: The extract is dissolved in an appropriate solvent (e.g., ethanol, acetone) to create a series of concentrations.

-

Application: A defined volume of each solution is applied topically to the dorsal thorax of the insect (e.g., larvae of Spodoptera littoralis) or impregnated onto a filter paper placed in a petri dish.[2][15]

-

Exposure: Test insects are introduced into the petri dish or container. A control group is treated with the solvent alone.

-

Observation: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours).

-

Data Analysis: The LC50 value is calculated using probit analysis based on the mortality data.[13]

B. Stomach Toxicity (Antifeedant) Assay:

-

Preparation of Diet: The extract is incorporated at various concentrations into the artificial diet of the test insects.

-

Feeding: Pre-weighed larvae are allowed to feed on the treated diet. A control group receives a diet containing only the solvent.

-

Observation: Larval mortality, weight gain, and the amount of food consumed are measured over a set period.

-

Data Analysis: The LC50 value is determined from the mortality rates.[13] Antifeedant activity can be quantified by comparing food consumption between treated and control groups.

Antimicrobial Activity

The antimicrobial properties of plant extracts are critical for identifying new therapeutic agents against pathogenic microorganisms.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |

| Pogostone | Gram-positive bacteria | 0.098 - 800 | [16] |

| Pogostone | Gram-negative bacteria | 0.098 - 1600 | [16] |

| Pogostone | Corynebacterium xerosis | < 0.098 | [16] |

| Lynronne 1 (Peptide) | Pseudomonas aeruginosa | 4 - 64 | [17] |

| Fc-RP1 (Peptide Conjugate) | S. agalactiae | 0.96 µmol/L | [18] |

| Steroidal Hydrazones | B. cereus | 370 - 3000 | [19] |

Note: Data from other natural and synthetic compounds are shown to illustrate typical MIC ranges.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: The Protostemonine extract is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth + inoculum, no extract) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the extract that completely inhibits visible growth of the microorganism.

Experimental and Logical Workflows

Visualizing the workflow for screening and analysis is crucial for understanding the logical progression of research from crude extract to purified compound.

General Workflow for Bioactivity Screening

This diagram illustrates the overall process of screening plant extracts for biological activities.

References

- 1. The traditional uses, phytochemistry, and pharmacology of Stemona species: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]

- 8. Exploring the anticancer potential of extracts and compounds from the heartwood of Cotinus coggygria Scop. wild growing in Serbia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Screening for Cytotoxic Activity of Herbal Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Insecticidal Activity and Insecticidal Mechanism of Total Saponins from Camellia oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Insecticidal activity in vitro of the essential oil of Pogostemon cablin against Ctenocephalides felis felis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo antibacterial activity of Pogostone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity of RP-1 peptide conjugate with ferrocene group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Silico Prediction of Protostemotinine Targets and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protostemotinine (PSN), a major alkaloid isolated from the roots of Stemona sessilifolia, has demonstrated significant anti-inflammatory properties in preclinical studies.[1][2] Experimental evidence indicates that its mechanism of action involves the modulation of key inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways.[1] Furthermore, PSN has been shown to ameliorate asthmatic inflammation by influencing alternatively activated macrophages and inhibiting the IL-4/STAT6 signaling cascade.[3] Despite these valuable experimental insights, the direct molecular targets of this compound remain largely unelucidated. This guide proposes a comprehensive in silico strategy to identify and characterize the direct protein targets of this compound, thereby illuminating its precise mechanism of action and paving the way for further drug development. By integrating computational methodologies with existing experimental data, we can accelerate the translation of this promising natural product into a therapeutic agent.

Known Biological Activities and Quantitative Data

Experimental studies have provided quantitative data on the anti-inflammatory effects of this compound. These findings are crucial for contextualizing and validating the results of any predictive computational studies.

| Experimental Model | Assay | Key Findings | Quantitative Data | Reference |

| LPS-induced RAW264.7 Macrophages | Nitric Oxide (NO) Production | PSN inhibits LPS-induced NO production. | Concentration-dependent inhibition (1-100 µmol/L) | [2] |

| LPS-induced RAW264.7 Macrophages | Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | PSN significantly reduces the production of pro-inflammatory cytokines. | Significant reduction at 10, 30, and 100 µmol/L | [2] |

| LPS-induced Acute Lung Injury in Mice | Myeloperoxidase (MPO) Activity | PSN administration significantly inhibits pulmonary MPO activity. | Significant inhibition at 10 mg/kg | [2] |

| LPS-induced Acute Lung Injury in Mice | Pro-inflammatory Cytokine Levels in BALF (TNF-α, IL-1β, IL-6) | PSN treatment reduces levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid. | Significant reduction at 10 mg/kg | [2] |

| DRA-induced Murine Asthma Model | Th2 Cytokine Production (IL-4, IL-5, IL-13) | PSN inhibits the production of Th2 cytokines. | Data available in referenced publication | [3] |

| IL-4-induced Bone Marrow-Derived Macrophages (BMDMs) | STAT6 Phosphorylation | PSN decreases IL-4-induced STAT6 phosphorylation. | Data available in referenced publication | [3] |

Proposed In Silico Target Identification Workflow

Given the absence of published in silico studies on this compound, we propose a robust computational workflow to identify its direct molecular targets. This workflow is designed to leverage the known chemical structure of this compound and the vast amount of publicly available biological data.

Detailed Methodologies

3.1.1 Ligand Preparation

-

Objective: To obtain a chemically correct and energetically favorable 3D conformation of this compound for subsequent computational analyses.

-

Protocol:

-

The 2D structure of this compound will be obtained from the PubChem database.

-

The 2D structure will be converted to a 3D structure using molecular modeling software such as MarvinSketch or BIOVIA Discovery Studio.

-

Hydrogen atoms will be added, and the structure will be subjected to energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This process resolves any steric clashes and results in a low-energy conformation.

-

3.1.2 Target Prediction

-

Objective: To identify a preliminary list of potential protein targets for this compound from the human proteome.

-

Protocols:

-

Reverse Docking: The energy-minimized structure of this compound will be docked against a library of 3D human protein structures (e.g., from the Protein Data Bank). The proteins will be ranked based on the predicted binding affinity (docking score).

-

Pharmacophore Modeling: A 3D pharmacophore model will be generated based on the chemical features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic regions). This model will then be used to screen databases of known protein-ligand complexes to identify proteins that bind to ligands with similar pharmacophoric features.

-

Chemical Similarity-Based Target Fishing: The chemical structure of this compound will be used to search for structurally similar compounds with known biological targets in databases like ChEMBL or DrugBank. The principle of "similar compounds have similar biological activities" suggests that the targets of these similar molecules may also be targets of this compound.

-

3.1.3 Hit Prioritization and Validation

-

Objective: To refine the list of potential targets and gain confidence in the predicted interactions.

-

Protocols:

-

Pathway and Gene Ontology (GO) Enrichment Analysis: The list of potential targets will be analyzed to identify any over-representation of specific biological pathways or GO terms. Given the known anti-inflammatory effects of this compound, we will specifically look for enrichment in pathways related to inflammation, such as MAPK, NF-κB, and PI3K/Akt signaling.

-

Detailed Binding Mode Analysis: For the highest-ranking targets, the docked poses of this compound will be visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's binding site.

-

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted this compound-protein complexes over time, all-atom MD simulations will be performed. The stability of the complex and the persistence of key interactions will provide stronger evidence for a true binding event.

-

Predicted Signaling Pathways and Mechanism of Action

Based on the existing experimental data, this compound's mechanism of action is predicted to involve the modulation of key inflammatory signaling pathways. The following diagrams illustrate these pathways and the proposed points of intervention by this compound.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Target fishing and mechanistic insights of the natural anticancer drug candidate chlorogenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of Protostemotinine and Tuberostemospironine Alkaloids: Isolation, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stemona alkaloids are a diverse and structurally complex family of natural products isolated from the Stemonaceae family of plants, which have been used for centuries in traditional Chinese medicine for their antitussive and insecticidal properties.[1] Among the numerous classes of Stemona alkaloids, the protostemotinine and tuberostemospironine groups are characterized by their intricate polycyclic skeletons, which have attracted considerable interest from synthetic chemists and pharmacologists alike. These alkaloids typically feature a pyrrolo[1,2-a]azepine core, which is a key structural motif for their biological activities.[2] This technical guide provides a comprehensive review of the literature on this compound and tuberostemospironine alkaloids, focusing on their isolation, structural elucidation, chemical synthesis, and a detailed examination of their biological activities. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the logical relationships and experimental designs.

Isolation and Structural Elucidation

The isolation of this compound and tuberostemospironine alkaloids from their natural sources, primarily the roots of Stemona species such as Stemona tuberosa, involves a series of extraction and chromatographic steps.[3] The structural elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques.

General Isolation Protocol

The general procedure for the isolation of these alkaloids begins with the extraction of the dried and powdered plant material, followed by acid-base partitioning to separate the alkaloid fraction. This crude mixture is then subjected to various chromatographic techniques to yield the pure compounds.

Experimental Protocol: Isolation of Tuberostemospironine-type Alkaloids from Stemona tuberosa [3]

-

Extraction: The air-dried and powdered roots of Stemona tuberosa (30 kg) are refluxed with ethanol at 60°C for 2 hours (repeated twice).

-

Acid-Base Partitioning: The resulting extract is partitioned between a 0.5% HCl solution and ethyl acetate. The acidic aqueous layer is then basified to pH 8–9 with a 15% ammonia solution and subsequently extracted with ethyl acetate to obtain the crude alkaloid extract.

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform/methanol (from 100:0 to 0:1, v/v) to afford several fractions.

-

Further Purification: The fractions containing the target alkaloids are further purified by repeated column chromatography on silica gel, RP-18 silica gel, and Sephadex LH-20, followed by preparative HPLC to yield the pure alkaloids.

Structural Elucidation

The structures of these alkaloids are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In many cases, single-crystal X-ray diffraction is used to confirm the absolute stereochemistry.

Table 1: Spectroscopic Data for Selected Tuberostemospironine Alkaloids

| Compound | Molecular Formula | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key HMBC Correlations | Reference |

| Tuberospironine A | C18H27NO4 | 1.27 (d, 7.0, H-18), 1.93 (br s, OH), 2.95 (m, H-9a), 3.42 (m, H-5α), 4.38 (m, H-3) | 14.9 (C-18), 55.4 (C-5), 62.9 (C-9a), 72.9 (C-3), 177.2 (C-12), 179.9 (C-17) | H-18 to C-10, C-11; H-3 to C-1, C-2, C-5 | [4] |

| Tuberostemospironine B | C18H25NO4 | 1.25 (d, 6.9, H-18), 2.89 (m, H-9a), 3.35 (m, H-5α), 4.30 (m, H-3) | 15.1 (C-18), 55.8 (C-5), 63.2 (C-9a), 73.1 (C-3), 177.5 (C-12), 180.1 (C-17) | H-9a with H-11, H-10, H-2; H-2 with H-10 | [3] |

Chemical Synthesis

The complex, polycyclic structures of this compound and tuberostemospironine alkaloids have made them challenging targets for total synthesis. Synthetic efforts often focus on the stereocontrolled construction of the core ring systems and the installation of the various functional groups.

Total Synthesis of (-)-Tuberostemonine

A notable achievement in this area is the first total synthesis of (-)-tuberostemonine, which was accomplished in 24 steps.[5] The synthetic strategy relied on relaying the single stereocenter from a readily available amino acid precursor to establish nine of the ten stereogenic centers in the final molecule. Key steps in the synthesis include a ruthenium-catalyzed ring-closing metathesis to form the azepine ring and a stereoselective attachment of the γ-butyrolactone moiety.[5]

Biological Activities

Stemona alkaloids, including those of the this compound and tuberostemospironine classes, exhibit a range of biological activities, with antitussive and insecticidal effects being the most prominent.

Antitussive Activity

The antitussive properties of Stemona alkaloids have been validated in preclinical models. The primary assay used to evaluate this activity is the citric acid-induced cough model in guinea pigs.

Experimental Protocol: Citric Acid-Induced Cough Assay [6][7]

-

Animal Model: Male guinea pigs are used.

-

Cough Induction: Animals are exposed to a 0.5 M citric acid aerosol for a defined period to induce coughing.

-

Treatment: Test compounds (alkaloids) or vehicle control are administered, typically via intraperitoneal injection, prior to the citric acid challenge.

-

Measurement: The number of coughs and the latency to the first cough are recorded.

-

Analysis: The percentage inhibition of coughs compared to the vehicle control is calculated to determine the antitussive activity. The ED50 (the dose that produces 50% of the maximal effect) can also be determined.

Table 2: Antitussive Activity of Selected Stemona Alkaloids

| Compound | Dose (mg/kg, i.p.) | Cough Inhibition (%) | Reference |

| Neotuberostemonine | 30 | ~50% | [6] |

| Tuberostemonine | 30 | Significant | [8] |

| Codeine (Positive Control) | 10 | Significant | [7] |

Studies on the structure-activity relationship have revealed that a saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus with all-cis configurations at the ring junctions is optimal for antitussive activity.[6]

Insecticidal Activity

Several Stemona alkaloids have demonstrated potent insecticidal activity against various agricultural pests, such as the larvae of Spodoptera littoralis.

Experimental Protocol: Insecticidal Bioassay against Spodoptera littoralis [9]

-

Insect Rearing: Neonate larvae of Spodoptera littoralis are reared on an artificial diet.

-

Treatment: The artificial diet is spiked with different concentrations of the test alkaloids.

-

Exposure: Larvae are allowed to feed on the treated diet for a specified period (e.g., 5 days).

-

Measurement: Larval mortality and weight are recorded.

-

Analysis: The LC50 (lethal concentration that kills 50% of the larvae) and EC50 (effective concentration that causes 50% growth inhibition) values are calculated.

Table 3: Insecticidal Activity of Selected Stemona Alkaloids against Spodoptera littoralis [2][9]

| Compound | LC50 (ppm) | EC50 (ppm) | Reference |

| Didehydrostemofoline | 0.84 | 0.46 | [2] |

| Tuberostemonine | ~500 | ~500 | [2] |

| Azadirachtin (Positive Control) | ~0.8 | ~0.5 | [2] |

The results indicate that certain protostemonine derivatives, such as didehydrostemofoline, exhibit very high insect toxicity, comparable to the well-known natural insecticide azadirachtin.[2] In contrast, tuberostemonine shows significantly lower toxicity but has been noted for its repellent properties.[2]

Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory potential of these alkaloids. The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells is a common in vitro assay for this activity.

Table 4: Anti-inflammatory Activity of Selected Stemona Alkaloids

| Compound | Concentration (µM) | NO Inhibition (%) | IC50 (µM) | Reference |

| Compound 4 (a stenine-type alkaloid) | 50 | Significant | Not reported | [3] |

| Compound 28 (a tuberostemospironine) | 50 | Moderate | Not reported | [3] |

| Dexamethasone (Positive Control) | - | - | - | [3] |

The initial findings suggest that some Stemona alkaloids possess anti-inflammatory properties, with certain structural features, such as the α-orientation of H-3 in the tuberostemospironine skeleton, potentially enhancing this activity.[3]

Conclusion

The this compound and tuberostemospironine alkaloids from the Stemona genus represent a fascinating class of natural products with significant biological potential. Their complex and diverse structures have provided a fertile ground for research in isolation, structural elucidation, and total synthesis. The well-documented antitussive and insecticidal activities, along with emerging evidence of anti-inflammatory effects, underscore their importance as lead compounds for drug discovery and development. Future research should focus on elucidating the mechanisms of action of these alkaloids, exploring their full pharmacological potential, and developing more efficient and scalable synthetic routes to facilitate further biological evaluation and the development of novel therapeutic agents and environmentally friendly insecticides. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in these endeavors.

References

- 1. zin.ru [zin.ru]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Total synthesis of (-)-tuberostemonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US6992078B2 - Plant extracts and alkaloids having antitussive activity - Google Patents [patents.google.com]

- 8. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thaiscience.info [thaiscience.info]

Methodological & Application

Total Synthesis of Protostemotinine and its Analogs: A Detailed Guide for Researchers

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis strategies for the structurally complex alkaloid, protostemotinine, also known as maistemonine, and its analogs. Detailed experimental protocols for key reactions, quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a member of the Stemona alkaloids, a family of natural products known for their intricate molecular architectures and significant biological activities, including antitussive properties. The complex polycyclic structure of this compound, featuring a tetracyclic core and multiple stereocenters, has made it a challenging and attractive target for total synthesis. The development of synthetic routes to this compound and its analogs not only provides access to these molecules for further biological evaluation but also drives the innovation of new synthetic methodologies.

This document focuses on the first total synthesis of (±)-protostemotinine (maistemonine) accomplished by Tu and coworkers, which also provides a divergent route to related analogs such as (±)-stemonamide and (±)-isomaistemonine[1][2][3][4]. Two primary strategies for the construction of the core pyrrolo[1,2-a]azepine ring system are detailed: a tandem semipinacol/Schmidt rearrangement and a more efficient desymmetrizing intramolecular Schmidt reaction.

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic analysis of this compound reveals the key challenges in its synthesis, namely the construction of the fused ring system and the stereocontrolled installation of the two butyrolactone moieties. The core strategy involves the initial assembly of the pyrrolo[1,2-a]azepine core, followed by the formation of the spiro-γ-butyrolactone and finally the stereoselective introduction of the vicinal α-methyl-γ-butyrolactone side chain.

Below is a Graphviz diagram illustrating the overall retrosynthetic strategy.

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategies for the Pyrrolo[1,2-a]azepine Core

Two distinct and innovative strategies were developed for the synthesis of the central pyrrolo[1,2-a]azepine core of this compound.

Strategy A: Tandem Semipinacol/Schmidt Rearrangement

This initial approach involves a cascade reaction of a secondary azide to construct the bicyclic subunit. While effective, this route is noted to be lengthy[4].

Strategy B: Desymmetrizing Intramolecular Schmidt Reaction

To improve efficiency, a more concise route was developed featuring a highly stereoselective desymmetrizing intramolecular Schmidt reaction. This strategy proved to be more practical for the synthesis of the core structure[1][4].

The workflow for the construction of the tricyclic core with the spirolactone is depicted below.

Caption: Key steps in the formation of the tricyclic core with spirolactone.

Completion of the Total Synthesis

With the tricyclic core containing the spirolactone in hand, the final stages of the synthesis focused on the installation of the second butyrolactone moiety.

Stereoselective Formation of the Vicinal Butyrolactone

A key innovation in this synthesis was the one-pot procedure for the stereoselective introduction of the vicinal butyrolactone. This involved an epimerization at the C-3 position followed by a carbonyl allylation and subsequent lactonization[1][4].

Divergent Synthesis of Analogs

A common intermediate in the synthetic pathway also served as a branching point for the divergent synthesis of other Stemona alkaloids. (±)-Stemonamide was synthesized from this intermediate, and (±)-isomaistemonine was obtained through the epimerization of (±)-maistemonine at the C-12 position[1][4].

Quantitative Data

The following table summarizes the key quantitative data for the total synthesis of (±)-protostemotinine (maistemonine).

| Step | Reagents and Conditions | Yield (%) |

| Formation of Tricyclic Core | ||

| Intramolecular Schmidt Reaction | TiCl4, CH2Cl2, -78 °C to rt | 85 |

| Spirolactone Formation | ||

| Intramolecular Ketone-Ester Condensation | LDA, THF, -78 °C | 76 |

| Vicinal Butyrolactone Installation | ||

| Epimerization/Carbonyl Allylation/Lactonization | 1. LDA, THF, -78 °C; 2. Allyl bromide, HMPA; 3. O3, then Me2S | 68 |

| Overall Yield | 19 steps from known compound 6 | 5 |

Experimental Protocols

Detailed experimental protocols for the key transformations are provided below. These are adapted from the supporting information of the primary literature and should be performed by trained chemists in a suitable laboratory setting.

Protocol for Intramolecular Schmidt Reaction

-

To a solution of the secondary azide (1.0 equiv) in dry CH2Cl2 (0.02 M) at -78 °C under an argon atmosphere was added TiCl4 (1.5 equiv) dropwise.

-

The reaction mixture was stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 2 hours.

-

The reaction was quenched by the slow addition of saturated aqueous NaHCO3 solution.

-

The aqueous layer was extracted with CH2Cl2 (3 x 20 mL).

-

The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The residue was purified by flash column chromatography on silica gel to afford the tricyclic core.

Protocol for Intramolecular Ketone-Ester Condensation

-

To a solution of diisopropylamine (2.2 equiv) in dry THF (0.1 M) at -78 °C under an argon atmosphere was added n-BuLi (2.2 equiv, 2.5 M in hexanes) dropwise.

-

The solution was stirred at -78 °C for 30 minutes.

-

A solution of the keto-ester precursor (1.0 equiv) in dry THF (0.05 M) was added dropwise to the freshly prepared LDA solution at -78 °C.

-

The reaction mixture was stirred at -78 °C for 1 hour.

-

The reaction was quenched with saturated aqueous NH4Cl solution.

-

The mixture was warmed to room temperature and the aqueous layer was extracted with EtOAc (3 x 15 mL).

-

The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product was purified by flash column chromatography on silica gel to yield the spirolactone.

Protocol for One-Pot Epimerization/Carbonyl Allylation/Lactonization

-

To a solution of the tetracyclic intermediate (1.0 equiv) in dry THF (0.02 M) at -78 °C under an argon atmosphere was added a freshly prepared solution of LDA (1.5 equiv) in THF dropwise.

-

After stirring for 1 hour at -78 °C, allyl bromide (2.0 equiv) and HMPA (2.0 equiv) were added sequentially.

-

The reaction mixture was stirred at -78 °C for 2 hours and then warmed to 0 °C over 1 hour.

-

The reaction was quenched with saturated aqueous NH4Cl solution and extracted with EtOAc.

-

The combined organic layers were washed with brine, dried, and concentrated.

-

The crude allylated product was dissolved in a mixture of CH2Cl2 and MeOH (10:1) and cooled to -78 °C.

-

Ozone was bubbled through the solution until a blue color persisted.

-

The solution was purged with argon, and then dimethyl sulfide (10 equiv) was added.

-

The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.

-

The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to afford (±)-protostemotinine (maistemonine).

Conclusion

The total synthesis of (±)-protostemotinine (maistemonine) by Tu and coworkers represents a significant achievement in the field of natural product synthesis. The development of a highly efficient desymmetrizing intramolecular Schmidt reaction and a novel one-pot procedure for the construction of the vicinal butyrolactone are key highlights of this work. The divergent approach also provides valuable access to other members of the stemonamine group of alkaloids. The strategies and protocols detailed herein offer a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents.

References

- 1. Total synthesis of (±)-maistemonine, (±)-stemonamide, and (±)-isomaistemonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of (±)-maistemonine and (±)-stemonamide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Total synthesis of (±)-maistemonine and (±)-stemonamide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Protocols for the Extraction and Purification of Protostemotinine from Stemona Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protostemotinine is a prominent alkaloid belonging to the croomine-type structural class, exclusively found in plants of the Stemonaceae family. These alkaloids are characterized by a unique pyrrolo[1,2-a]azepine nucleus. This compound has been isolated from various species, most notably the roots of Stemona sessilifolia and Stemona tuberosa. The Stemona genus has a long history in traditional Chinese, Vietnamese, and Thai medicine, with extracts used for their antitussive, anti-inflammatory, and insecticidal properties.[1][2][3] This document provides detailed protocols for the extraction of crude alkaloids from Stemona root material followed by the purification of this compound using chromatographic techniques.

Experimental Protocols

The following protocols are a synthesis of established methods for the isolation of Stemona alkaloids.[3][4][5] The process involves an initial solvent extraction, followed by an acid-base partitioning to isolate the total alkaloid fraction, and concludes with chromatographic purification to yield pure this compound.

Protocol 1: Extraction of Total Alkaloids from Plant Material

This protocol describes the initial extraction from dried plant material and the subsequent acid-base liquid-liquid partitioning to isolate the crude alkaloid mixture.

1. Plant Material Preparation:

- Air-dry the roots of the selected Stemona species (e.g., S. tuberosa).

- Grind the dried roots into a coarse powder using a hammer mill or a blender.

2. Solvent Extraction:

- Place the powdered root material (e.g., 1.0 kg) into a large vessel suitable for reflux extraction.

- Add 8-10 volumes of 95% ethanol (EtOH) (e.g., 8-10 L).[5][6]

- Heat the mixture to reflux at approximately 60-70°C for 2-3 hours with continuous stirring.[3]

- Allow the mixture to cool and filter the extract through cheesecloth or a Büchner funnel to separate the plant debris.

- Repeat the extraction process on the plant residue two more times with fresh 95% EtOH to ensure exhaustive extraction.

- Combine all the ethanol extracts.

- Concentrate the combined extracts under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, viscous residue.

3. Acid-Base Partitioning:

- Dissolve the concentrated residue in a 0.5% hydrochloric acid (HCl) aqueous solution.[3]

- Transfer the acidic solution to a large separatory funnel.

- Partition the acidic solution against an equal volume of a non-polar organic solvent such as ethyl acetate (EtOAc) or dichloromethane (CH2Cl2). Shake vigorously and allow the layers to separate.

- Drain and collect the acidic aqueous layer. Discard the organic layer, which contains neutral and acidic impurities.

- Repeat the partitioning of the aqueous layer with fresh organic solvent two more times to ensure complete removal of non-alkaloidal compounds.

- Cool the final acidic aqueous layer in an ice bath and adjust the pH to 8-9 by slowly adding a 15% ammonia solution (NH₃·H₂O).[3] This converts the alkaloid salts into their free-base form.

- Extract the basified aqueous solution three times with an organic solvent (e.g., CH2Cl2 or EtOAc).

- Combine the organic layers containing the free-base alkaloids.

- Wash the combined organic layers with distilled water to remove residual base.

- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloidal extract.

Protocol 2: Chromatographic Purification of this compound

This protocol details the separation of the crude alkaloid mixture to isolate this compound.

1. Silica Gel Column Chromatography:

- Prepare a silica gel (100-200 mesh) column using a suitable solvent system, for example, a mixture of dichloromethane and methanol.

- Dissolve the crude alkaloidal extract in a minimal amount of the initial mobile phase.

- Load the dissolved sample onto the top of the prepared silica gel column.

- Elute the column using a gradient solvent system. Start with 100% CH2Cl2 and gradually increase the polarity by adding methanol (e.g., from 0% to 50% MeOH). It is often beneficial to add a small amount of concentrated aqueous ammonia (e.g., 1%) to the mobile phase to reduce tailing of the alkaloid peaks.[5]

- Collect fractions of the eluate (e.g., 20 mL each).

2. Fraction Analysis and Pooling:

- Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates (GF254).

- Use a suitable developing solvent (e.g., CH2Cl2:MeOH 95:5) and visualize the spots under UV light (254 nm) and/or by staining with Dragendorff's reagent.

- Identify the fractions containing the compound with the Rf value corresponding to this compound.

- Combine the pure fractions containing the target compound.

3. Final Purification and Crystallization:

- Evaporate the solvent from the pooled fractions to yield the purified compound.

- For higher purity, the compound can be further purified by preparative HPLC or recrystallized from a suitable solvent system (e.g., methanol/acetone) to obtain pure this compound crystals.

Data Presentation

The following tables summarize quantitative data from various studies on Stemona alkaloid extraction.

Table 1: Comparison of Extraction and Partitioning Yields

| Plant Species | Starting Material (Dry Wt.) | Extraction Method | Crude Alkaloid Yield | Reference |

|---|---|---|---|---|

| Stemona tuberosa | 30 kg | Reflux with EtOH (2h x 2) | 75.6 g (0.25%) | [3] |

| Unidentified Stemona sp. | 1.4 kg | Maceration with 95% EtOH (4 days) | 41.7 g (from 37.2g of 99.7g total extract)* | [5] |

| Stemona japonica | Not specified | Reflux with 90% Alcohol (3h x 3) | Purity up to 70% (total alkaloids) |[6] |

*Note: The reference indicates 0.952 g of crude alkaloid was obtained from a 37.2 g portion of the initial 99.7 g residue.

Table 2: Example of Chromatographic Purification Parameters

| Stationary Phase | Mobile Phase System | Detection Method | Target Alkaloids Isolated | Reference |

|---|---|---|---|---|

| Silica Gel (Flash) | Gradient: 100% CH₂Cl₂ to 50% MeOH/CH₂Cl₂ + 1% NH₃·H₂O | TLC with Dragendorff's reagent | (2'S)-hydroxystemofoline, neotuberostemonine, etc. | [5] |

| Silica Gel, Macroporous Resin | CHCl₃ and n-BuOH partitions | Spectroscopic Analyses | Protostemonine, this compound, Stemospironine | [4] |

| D004 Cation Exchange Resin | 90% Alcohol Elution | Spectrophotometry | Total Alkaloids |[6] |

Workflow Visualization

The following diagram illustrates the complete workflow for the extraction and purification of this compound.

Caption: Workflow from raw plant material to purified this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Technology study on extraction and purification of alkaloid from Stemona japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Protostemotinine in Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protostemotinine, a major alkaloid isolated from the roots of Stemona species (Radix Stemonae), has garnered significant interest for its traditional use as an antitussive and insecticidal agent. As research into its pharmacological properties expands, robust and validated analytical methods for the accurate quantification of this compound in various matrices, including plant extracts and biological samples, are crucial for quality control, pharmacokinetic studies, and drug development.

This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD), as well as the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix.

-

HPLC-DAD-ELSD: This method is suitable for the simultaneous quantification of several Stemona alkaloids in plant extracts.[1] The Diode Array Detector (DAD) is used for compounds with a suitable chromophore, such as this compound, which can be monitored at specific wavelengths.[1] For co-occurring alkaloids that lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed.[1] This method is cost-effective and ideal for routine quality control of herbal materials.[1]

-

LC-MS/MS: For high sensitivity and selectivity, particularly in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[2] This technique offers excellent specificity through selected reaction monitoring (SRM), making it ideal for pharmacokinetic and metabolism studies where low concentrations of the analyte are expected.[2]

Quantitative Data Summary

The following table summarizes the validation parameters for the quantification of this compound by LC-MS/MS and other Stemona alkaloids by HPLC-ELSD, as reported in the literature.

| Parameter | LC-MS/MS for this compound in Rat Plasma[2] | HPLC-ELSD for Stemona Alkaloids (including this compound)[3][4] | HPLC-DAD-ELSD for Stemona Alkaloids (including this compound)[1] |

| Linearity (r²) | >0.998 | >0.9990 | >0.996 |

| Limit of Quantification (LOQ) | 1.0 ng/mL | 0.033–0.259 µg/mL | Not explicitly stated for this compound |

| Limit of Detection (LOD) | Not explicitly stated | 0.011–0.086 µg/mL | 0.04-3.64 µg/mL (for various alkaloids) |

| Intra-day Precision (RSD, %) | 2.21-9.89 | <3.4 | <9.3 |

| Inter-day Precision (RSD, %) | 3.99-13.19 | <3.4 | <9.3 |

| Accuracy (Recovery, %) | 90.35-108.32 | 96.6-103.7 | >91.2 |

| Extraction Recovery (%) | Within acceptable limits | Not explicitly stated | Not explicitly stated |

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Extracts by HPLC-DAD-ELSD

This protocol is adapted from methodologies for the analysis of Stemona alkaloids in Radix Stemonae.[1]

1. Sample Preparation (Extraction)

-

Accurately weigh 0.5 g of powdered Radix Stemonae.

-

Transfer to a conical flask and add 25 mL of 0.1% formic acid in methanol.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.

2. HPLC-DAD-ELSD Conditions

-

HPLC System: Agilent 1100 series or equivalent.

-

Column: Alltima C18 column (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: Acetonitrile

-

B: Water containing 0.1% formic acid

-

-

Gradient Elution:

-

0-15 min: 10-25% A

-

15-30 min: 25-40% A

-

30-40 min: 40-60% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

DAD Detection: Monitor at 307 nm for this compound.[1]

-

ELSD Conditions:

-

Drift Tube Temperature: 110°C.

-

Nebulizer Gas (Nitrogen) Flow Rate: 3.0 L/min.

-

3. Calibration Curve

-

Prepare a stock solution of this compound reference standard in methanol.

-

Prepare a series of working standard solutions by serial dilution of the stock solution.

-

Inject each standard solution into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Quantification of this compound in Biological Matrices (Plasma) by LC-MS/MS

This protocol is based on a validated method for the determination of this compound in rat plasma.[2]